ABT-702 dihydrochloride
Overview
Description
ABT-702 dihydrochloride: is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme involved in the regulation of adenosine levels in tissues. This compound has shown significant potential in scientific research due to its ability to modulate adenosine concentrations, which can have various therapeutic effects, particularly in pain and inflammation management .
Mechanism of Action
Target of Action
Adenosine kinase inhibitors primarily target the enzyme adenosine kinase (AdK). AdK is an enzyme that catalyzes the transfer of gamma-phosphate from Adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of Adenosine monophosphate (AMP) . AdK plays a crucial role in controlling the cellular concentration of Ado and in the maintenance of methylation reactions . Adenosine can bind to four different G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3) that either stimulate (mediated by A2A and A2B adenosine receptors) or inhibit (mediated by A1 and A3 adenosine receptors) adenylate cyclase activity and cAMP production in the cell .
Mode of Action
Adenosine kinase inhibitors work by inhibiting the activity of AdK, thereby increasing the concentration of adenosine in the cell . This increase in adenosine concentration allows for more adenosine to bind to its receptors. The A1 and A3 receptors preferentially interact with members of the Gi/o family of G proteins, lowering the intracellular levels of cyclic adenosine monophosphate (cAMP), whereas the A2A and A2B receptors interact with members of the Gs family of G proteins, elevating intracellular cAMP .
Biochemical Pathways
The inhibition of AdK affects several biochemical pathways. By increasing the concentration of adenosine, it impacts the purinergic signaling pathway . This pathway is involved in a wide range of biological functions in virtually every system, organ, and tissue of the body .
Pharmacokinetics
The pharmacokinetics of adenosine kinase inhibitors can vary depending on the specific compound. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these inhibitors are designed to optimize their ability to inhibit AdK and increase adenosine concentrations .
Result of Action
The result of adenosine kinase inhibition is an increase in the concentration of adenosine in the body. This can have several effects at the molecular and cellular level. For example, activation of A1 ARs reduces neuronal excitability and can have sedative, analgesic, and anticonvulsant effects . In addition, the increased adenosine can result in the buildup of S-adenosylhomocysteine (SAH), which is a potent inhibitor of all transmethylation reactions .
Action Environment
The action of adenosine kinase inhibitors can be influenced by various environmental factors. For instance, the presence of inflammation can lead to the release of ATP from damaged cells, which is then metabolized to extracellular adenosine . This can enhance the effects of adenosine kinase inhibitors. Additionally, specific oncogenic pathways can induce the adenosinergic axis, a broadly immunosuppressive pathway that regulates both innate and adaptive immune responses .
Biochemical Analysis
Biochemical Properties
Adenosine kinase inhibitor plays a significant role in biochemical reactions by regulating the concentration of adenosine. Adenosine kinase, the enzyme targeted by adenosine kinase inhibitor, catalyzes the transfer of a phosphate group from adenosine triphosphate to adenosine, forming adenosine monophosphate . This reaction is crucial for maintaining the balance of adenosine in cells. Adenosine kinase inhibitor interacts with adenosine kinase by binding to its active site, thereby preventing the phosphorylation of adenosine. This inhibition leads to an increase in the levels of adenosine, which can then interact with adenosine receptors to exert various physiological effects .
Cellular Effects
Adenosine kinase inhibitor has profound effects on various types of cells and cellular processes. By increasing the levels of adenosine, adenosine kinase inhibitor can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in vascular cells, inhibition of adenosine kinase leads to increased expression of genes involved in angiogenesis and inflammation . In neuronal cells, adenosine kinase inhibitor can modulate neurotransmission and protect against excitotoxicity by enhancing the inhibitory effects of adenosine on neuronal activity . Additionally, adenosine kinase inhibitor has been shown to reduce the proliferation of smooth muscle cells and promote the formation of endothelial cells .
Molecular Mechanism
The molecular mechanism of action of adenosine kinase inhibitor involves its binding to the active site of adenosine kinase, thereby preventing the enzyme from phosphorylating adenosine . This inhibition results in an accumulation of adenosine, which can then activate adenosine receptors on the cell surface. Activation of these receptors leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, reduction in cyclic adenosine monophosphate levels, and modulation of protein kinase activity . These molecular events ultimately result in the physiological effects observed with adenosine kinase inhibitor treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine kinase inhibitor can change over time. Studies have shown that the inhibition of adenosine kinase can lead to long-term changes in gene expression and cellular function . For example, in models of epilepsy, transient use of adenosine kinase inhibitor during the early stages of epileptogenesis can reduce the development of seizures and prevent maladaptive changes in the brain . Additionally, the stability and degradation of adenosine kinase inhibitor can influence its long-term effects, with some inhibitors showing sustained activity over extended periods .
Dosage Effects in Animal Models
The effects of adenosine kinase inhibitor can vary with different dosages in animal models. At low doses, adenosine kinase inhibitor can effectively increase adenosine levels and exert therapeutic effects without significant side effects . At higher doses, adenosine kinase inhibitor can cause adverse effects such as hypotension and bradycardia due to excessive activation of adenosine receptors . Studies have also shown that there is a threshold dose above which the beneficial effects of adenosine kinase inhibitor are maximized, and further increases in dosage do not lead to additional therapeutic benefits .
Metabolic Pathways
Adenosine kinase inhibitor is involved in several metabolic pathways, primarily through its effects on adenosine metabolism. By inhibiting adenosine kinase, adenosine kinase inhibitor increases the levels of adenosine, which can then be metabolized by other enzymes such as adenosine deaminase . This shift in adenosine metabolism can affect various cellular processes, including energy production, signal transduction, and gene expression . Additionally, adenosine kinase inhibitor can influence the levels of other metabolites in the purine metabolism pathway, further modulating cellular function .
Transport and Distribution
The transport and distribution of adenosine kinase inhibitor within cells and tissues are mediated by various transporters and binding proteins. Adenosine kinase inhibitor can enter cells through nucleoside transporters and accumulate in specific cellular compartments . Once inside the cell, adenosine kinase inhibitor can interact with adenosine kinase and other proteins involved in adenosine metabolism . The distribution of adenosine kinase inhibitor within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of adenosine kinase inhibitor can affect its activity and function. Adenosine kinase is primarily localized in the cytoplasm, where it interacts with adenosine and other metabolites . By inhibiting adenosine kinase in the cytoplasm, adenosine kinase inhibitor can modulate the levels of adenosine and its downstream effects . Additionally, adenosine kinase inhibitor can be targeted to specific subcellular compartments through post-translational modifications or interactions with other proteins, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ABT-702 dihydrochloride involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step involves a bromination reaction to attach the bromophenyl moiety to the core structure.
Attachment of the morpholino-pyridinyl group: This is done through a substitution reaction, where the morpholino-pyridinyl group is introduced to the core structure.
Industrial Production Methods: : Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: : ABT-702 dihydrochloride primarily undergoes substitution reactions during its synthesis. It is also involved in interactions with adenosine kinase, where it acts as an inhibitor.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or bromine-containing reagents.
Substitution: Involves reagents like morpholine and pyridine derivatives under controlled conditions.
Major Products: : The major product of these reactions is this compound itself, with the desired functional groups attached to the pyrido[2,3-d]pyrimidine core .
Scientific Research Applications
Chemistry: : ABT-702 dihydrochloride is used as a tool compound to study the inhibition of adenosine kinase and its effects on adenosine levels in various tissues .
Biology: : In biological research, this compound is used to investigate the role of adenosine in cellular processes, including its anti-inflammatory and neuroprotective effects .
Medicine: : The compound has shown promise in preclinical models for the treatment of pain and inflammation. It is being studied for its potential therapeutic applications in conditions such as chronic pain, arthritis, and neurodegenerative diseases .
Industry: : While primarily a research compound, this compound’s potential therapeutic benefits could lead to its development into a pharmaceutical product .
Comparison with Similar Compounds
Similar Compounds
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
Uniqueness: : ABT-702 dihydrochloride is unique due to its high selectivity and potency as an adenosine kinase inhibitor. Its ability to modulate adenosine levels with high specificity makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
214697-26-4 |
---|---|
Molecular Formula |
C22H19BrN6O |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19BrN6O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29/h1-5,10-13H,6-9H2,(H2,24,26,27,28) |
InChI Key |
RQCXKDWOCUJWQZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N |
Synonyms |
4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido(2,3-d)pyrimidine ABT 702 ABT-702 ABT702 pyrido(2,3-d)pyrimidin-4-amine, 5-(3-bromophenyl)-7-(6-(4-morpholinyl)-3-pyridinyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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